Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
Overview
Description
Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate:
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 5-methyl-2-(pyrimidin-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form this compound.
Esterification Reaction: Another method is the esterification of 5-methyl-2-(pyrimidin-2-yl)benzoic acid with methanol under reflux conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be produced using a batch process where the reactants are mixed in a reactor, heated, and maintained at specific conditions to ensure the completion of the reaction.
Continuous Process: Alternatively, a continuous process can be employed where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Halogenated compounds, nitro compounds, and other substituted derivatives.
Scientific Research Applications
Chemistry: Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anti-cancer properties. Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as fibrosis and inflammation. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB and MAPK.
Comparison with Similar Compounds
Methyl 2-(pyrimidin-2-yl)benzoate: Similar structure but lacks the methyl group at the 5th position.
Methyl 5-methylbenzoate: Similar structure but lacks the pyrimidin-2-yl group.
Methyl 2-methylbenzoate: Similar structure but lacks both the methyl group at the 5th position and the pyrimidin-2-yl group.
Uniqueness: Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate is unique due to the presence of both the methyl group and the pyrimidin-2-yl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-methyl-2-pyrimidin-2-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-4-5-10(11(8-9)13(16)17-2)12-14-6-3-7-15-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMWIPNRUDBNEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729104 | |
Record name | Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1088994-20-0 | |
Record name | Benzoic acid, 5-methyl-2-(2-pyrimidinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1088994-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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